

Mthfd2-IN-3: A Novel Therapeutic Avenue for Inflammatory Diseases

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Compound of Interest

Compound Name: Mthfd2-IN-3

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic inflammatory diseases represent a significant and growing global health burden. Recent research has illuminated the critical role of metabolic reprogramming in immune cell function, opening new avenues for therapeutic intervention. One promising target is the mitochondrial enzyme Methylene tetrahydrofolate dehydrogenase 2 (MTHFD2), which is highly expressed in activated immune cells and cancer cells but largely absent in healthy adult tissues. This guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of MTHFD2 inhibition in inflammatory diseases, with a focus on the inhibitor **Mthfd2-IN-3** and other relevant small molecules. We will delve into the underlying signaling pathways, present key quantitative data from preclinical studies, and provide detailed experimental protocols for relevant in vivo models.

The Role of MTHFD2 in Immune Cell Function and Inflammation

MTHFD2 is a key enzyme in one-carbon (1C) metabolism, a series of interconnected metabolic pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and for methylation reactions. In activated T cells, which undergo rapid proliferation and differentiation during an immune response, the demand for these building blocks is significantly elevated.

MTHFD2 plays a crucial role in meeting this demand by catalyzing the production of formate in the mitochondria, a key precursor for de novo purine synthesis.[1][2][3]

Emerging evidence strongly suggests that MTHFD2 acts as a metabolic checkpoint that controls the fate and function of effector and regulatory T cells.[1][2] Specifically, inhibition of MTHFD2 has been shown to:

- Deplete purine pools: This directly limits the building blocks necessary for DNA replication and proliferation of inflammatory T cells.[1][2]
- Decrease mTORC1 signaling: The mTORC1 pathway is a central regulator of cell growth and proliferation. MTHFD2 inhibition leads to reduced mTORC1 activity, thereby dampening inflammatory T cell responses.[1][2]
- Modulate the Th17/Treg cell axis: MTHFD2 inhibition has been shown to suppress the differentiation and function of pro-inflammatory T helper 17 (Th17) cells while promoting the differentiation of anti-inflammatory regulatory T (Treg) cells.[1][2] This shift in the balance between these two crucial T cell subsets is a key mechanism for its anti-inflammatory effects.

Given its selective expression in activated immune cells, targeting MTHFD2 presents a compelling therapeutic strategy to dampen inflammation with potentially fewer side effects than broadly acting immunosuppressants.[4]

Mthfd2-IN-3 and Other Small Molecule Inhibitors

Several small molecule inhibitors of MTHFD2 have been developed and characterized.

Mthfd2-IN-3 is a potent inhibitor of MTHFD2.[5] Another key inhibitor that has been extensively studied in the context of inflammatory diseases is DS18561882.

Data Presentation: Quantitative Analysis of MTHFD2 Inhibitors

The following tables summarize the key quantitative data for **Mthfd2-IN-3** and other relevant inhibitors.

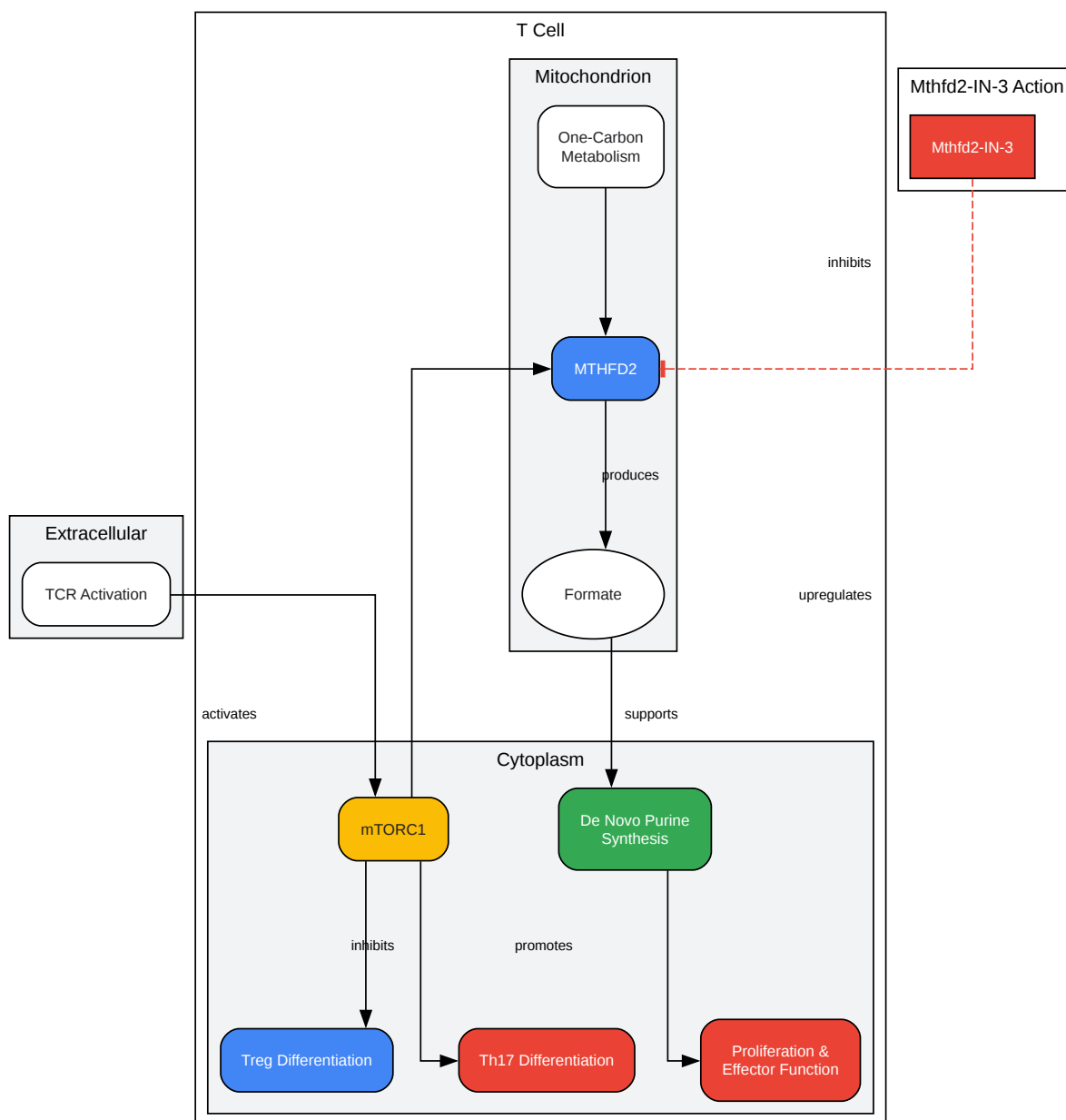
Inhibitor	Target(s)	IC50 (μM)	Cell-based GI50 (nM)	Reference
Mthfd2-IN-3	MTHFD2	Data not publicly available	Data not publicly available	[5]
DS18561882	MTHFD2, MTHFD1	0.0063 (MTHFD2), 0.57 (MTHFD1)	140 (MDA-MB-231)	[3]
LY345899	MTHFD1/2	Data available in cited literature	Data available in cited literature	[4]

Inhibitor	Animal Model	Dosing Regimen	Efficacy	Reference
DS18561882	Mouse Xenograft (Cancer)	300 mg/kg, oral	67% Tumor Growth Inhibition	[3] [6]
MTHFD2i (unspecified)	Delayed-Type Hypersensitivity (DTH)	Not specified	Reduced disease severity	[1] [4]
MTHFD2i (unspecified)	Experimental Autoimmune Encephalomyelitis (EAE)	Not specified	Reduced disease severity and cumulative clinical score	[1] [4]

Signaling Pathways and Experimental Workflows

MTHFD2 Signaling Pathway in T Cells

The following diagram illustrates the central role of MTHFD2 in T cell activation and how its inhibition leads to an anti-inflammatory phenotype.

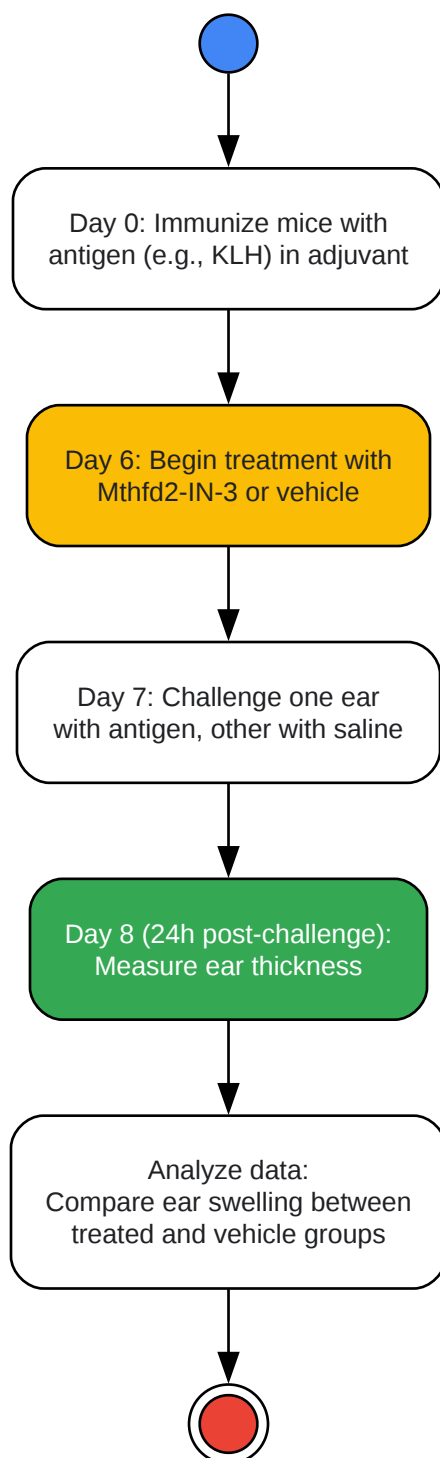


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Caption: MTHFD2 signaling pathway in T cells and the effect of its inhibition.

Experimental Workflow: Delayed-Type Hypersensitivity (DTH) Model

The DTH model is a standard in vivo assay to assess T cell-mediated inflammatory responses.

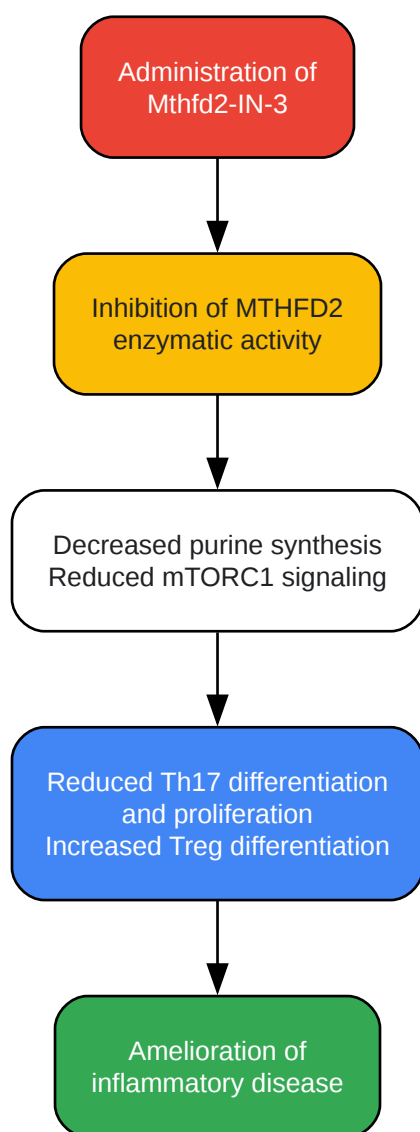


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Caption: Experimental workflow for the Delayed-Type Hypersensitivity (DTH) model.

Logical Relationship: How MTHFD2 Inhibition Mitigates Inflammation

This diagram outlines the logical cascade of events following the administration of an MTHFD2 inhibitor.



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Caption: Logical flow from MTHFD2 inhibition to anti-inflammatory effect.

Experimental Protocols

In Vivo Delayed-Type Hypersensitivity (DTH) Model

Objective: To evaluate the effect of **Mthfd2-IN-3** on T cell-mediated inflammation in vivo.

Materials:

- Mice (e.g., C57BL/6, 8-12 weeks old)
- Antigen (e.g., Keyhole Limpet Hemocyanin - KLH)
- Complete Freund's Adjuvant (CFA)
- **Mthfd2-IN-3** formulated for oral administration
- Vehicle control
- Phosphate-buffered saline (PBS)
- Caliper for ear thickness measurement

Procedure:

- Immunization (Day 0):
 - Prepare an emulsion of KLH (e.g., 100 µg) in CFA.
 - Inject mice subcutaneously at the base of the tail with 100 µL of the emulsion.
- Treatment (Starting Day 6):
 - Randomly assign mice to treatment and vehicle control groups.
 - Administer **Mthfd2-IN-3** or vehicle orally according to the predetermined dosing schedule (e.g., once or twice daily).
- Challenge (Day 7):
 - Lightly anesthetize the mice.

- Measure the baseline thickness of both ears using a caliper.
- Inject 20 μ L of KLH (e.g., 10 μ g in PBS) into the pinna of one ear.
- Inject 20 μ L of PBS into the pinna of the contralateral ear as a control.
- Measurement (Day 8):
 - 24 hours after the challenge, measure the thickness of both ears again.
- Data Analysis:
 - Calculate the change in ear thickness (swelling) for each ear by subtracting the baseline measurement from the 24-hour measurement.
 - The antigen-specific swelling is determined by subtracting the change in thickness of the PBS-injected ear from the KLH-injected ear.
 - Compare the antigen-specific swelling between the **Mthfd2-IN-3** treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test).

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the therapeutic potential of **Mthfd2-IN-3** in a mouse model of multiple sclerosis.

Materials:

- Mice (e.g., C57BL/6, 8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- **Mthfd2-IN-3** formulated for oral administration

- Vehicle control
- Clinical scoring system for EAE

Procedure:

- Induction of EAE (Day 0):
 - Prepare an emulsion of MOG35-55 (e.g., 200 µg) in CFA.
 - Inject mice subcutaneously at two sites on the flank with 100 µL of the emulsion per site.
 - Administer pertussis toxin (e.g., 200 ng) intraperitoneally on Day 0 and Day 2.
- Treatment:
 - Prophylactic: Begin treatment with **Mthfd2-IN-3** or vehicle on the day of EAE induction or shortly after.
 - Therapeutic: Begin treatment upon the onset of clinical signs of EAE (e.g., clinical score of 1).
- Clinical Scoring:
 - Monitor mice daily for clinical signs of EAE and score them based on a standard scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
- Data Analysis:
 - Plot the mean clinical score for each group over time.
 - Calculate key parameters such as the day of disease onset, peak disease severity, and cumulative disease score.
 - Compare these parameters between the **Mthfd2-IN-3** treated group and the vehicle control group using appropriate statistical analyses.

Conclusion and Future Directions

The inhibition of MTHFD2 represents a highly promising and targeted approach for the treatment of a wide range of inflammatory and autoimmune diseases. The preclinical data strongly support the continued investigation of **Mthfd2-IN-3** and other selective MTHFD2 inhibitors. Future research should focus on:

- Establishing the detailed pharmacokinetic and pharmacodynamic profiles of **Mthfd2-IN-3**.
- Conducting comprehensive toxicology studies to ensure a favorable safety profile.
- Evaluating the efficacy of MTHFD2 inhibitors in a broader range of preclinical models of inflammatory diseases.
- Identifying biomarkers to predict which patient populations are most likely to respond to MTHFD2-targeted therapies.

The development of potent and selective MTHFD2 inhibitors holds the potential to deliver a new class of anti-inflammatory therapeutics with a novel mechanism of action and a potentially improved safety profile compared to existing treatments.

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